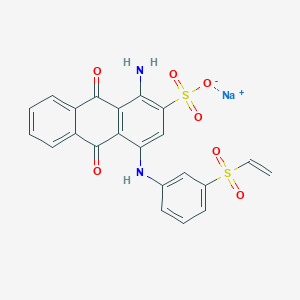

uniblue a, sodium salt

Description

Properties

CAS No. |

14541-90-3 |

|---|---|

Molecular Formula |

C22H15N2NaO7S2 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

sodium 1-amino-4-(2-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)16-10-6-5-9-14(16)24-15-11-17(33(29,30)31)20(23)19-18(15)21(25)12-7-3-4-8-13(12)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1 |

InChI Key |

ODADSOUDUYEAHK-UHFFFAOYSA-M |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

14541-90-3 |

Pictograms |

Irritant |

Related CAS |

34293-80-6 (Parent) |

Synonyms |

uniblue A uniblue A monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Uniblue A Sodium Salt: Physicochemical Properties and Covalent Protein Staining Applications

[1][2][3]

Executive Summary

Uniblue A (Sodium salt) is an anthraquinone-derived reactive dye distinguished by its ability to form stable covalent bonds with proteins. Unlike non-covalent stains (e.g., Coomassie Brilliant Blue) that rely on electrostatic and hydrophobic interactions, Uniblue A utilizes a vinyl sulfone moiety to undergo a Michael addition reaction with primary amines (lysine residues) and N-terminal amino groups. This unique mechanism allows for pre-gel staining , eliminating the time-consuming destaining steps required in traditional SDS-PAGE workflows. This guide details the physicochemical profile of Uniblue A, its reaction mechanism, and a validated protocol for high-throughput protein analysis compatible with downstream mass spectrometry.[1]

Chemical Identity & Physicochemical Properties[1][2][4][7][8][9][10]

Uniblue A is commercially available as a sodium salt.[2][3][4][5][6] Its chromophore is based on the anthraquinone structure, which confers high thermal stability and a distinct absorption maximum in the visible region.

Key Chemical Data

| Property | Specification |

| Chemical Name | Sodium 1-amino-4-[(3-ethenylsulfonylphenyl)amino]-9,10-dioxoanthracene-2-sulfonate |

| Common Name | Uniblue A, Acid Blue 215 |

| CAS Number | 14541-90-3 |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |

| Molecular Weight | 506.48 g/mol |

| Appearance | Dark blue to purple powder |

| Solubility | Soluble in water (due to sulfonate groups); moderately soluble in ethanol.[6][7] |

| 596 nm (in aqueous buffer) | |

| Molar Extinction Coefficient |

Structural Significance

The molecule possesses two critical functional groups:

-

Sulfonate Group (

): Ensures water solubility, preventing dye precipitation in aqueous buffers. -

Vinyl Sulfone Group (

): The reactive electrophilic center. Under basic conditions (pH 8–9) and heat, this group reacts specifically with nucleophilic amines on proteins.

Mechanistic Action: Covalent Labeling[4]

The utility of Uniblue A lies in its reactivity.[3] The staining process is a nucleophilic addition (specifically a Michael addition) rather than a passive adsorption.

The Reaction Pathway

-

Activation: The reaction requires a basic pH (pH 8.5–9.0) to deprotonate the

-amino groups of lysine residues ( -

Coupling: The nucleophilic amine attacks the

-carbon of the vinyl sulfone double bond. -

Stabilization: The resulting secondary amine linkage is chemically stable, surviving the harsh denaturing conditions of SDS-PAGE (boiling with SDS and reducing agents).

Mechanism Diagram

The following diagram illustrates the transition from the free dye to the protein-conjugate and the quenching step.

Caption: Schematic of Uniblue A covalent conjugation to protein amines and subsequent quenching by Tris buffer.

Applications in Bioanalysis[7]

Pre-Gel Staining vs. Post-Gel Staining

Traditional Coomassie staining requires fixing and destaining, a process taking 2–4 hours. Uniblue A allows for pre-gel staining , where the sample is labeled before electrophoresis.[1]

-

Speed: Labeling takes ~1 minute at 100°C.

-

Efficiency: No destaining required.[8][9] The unreacted dye runs at the dye front (if quenched properly), leaving clear blue bands against a clear background.

-

Linearity: Good dynamic range for quantitation.

Mass Spectrometry Compatibility

A critical advantage of Uniblue A is its compatibility with downstream MS analysis.[8] Unlike silver staining (which uses glutaraldehyde/formaldehyde crosslinking) that can permanently modify peptides and hinder trypsin digestion, the Uniblue A modification (+484 Da on Lysine) is well-defined.

-

Protocol Note: The modification mass must be included in the database search parameters if the labeled peptides are to be identified, though typically, digestion efficiency remains high enough to identify the protein via unlabeled peptides.

Experimental Protocol: Rapid Covalent Staining

Self-Validating System: This protocol includes a specific quenching step using Tris. If the dye front is not blue, or if the background is high, it indicates a failure in the quenching step, providing immediate visual feedback.

Reagents Required[1][4][6][13][14]

-

Derivatization Buffer: 100 mM

, 10% SDS, pH 8.5 (Must be amine-free!). -

Reducing/Quenching Buffer: 200 mM Tris-HCl, 20 mM DTT, 10% Glycerol, pH 6.8.

Step-by-Step Methodology

-

Sample Preparation:

-

Dilute protein sample to ~5 mg/mL using Derivatization Buffer .[3]

-

Critical: Ensure the sample is free of primary amines (e.g., Tris, Glycine) prior to this step, or they will compete for the dye. Perform buffer exchange if necessary.

-

-

Labeling Reaction:

-

Quenching & Reduction:

-

Add 100 µL of Reducing/Quenching Buffer (Tris/DTT).

-

Heat at 100°C for 1 minute .

-

Mechanism:[3] The Tris in the buffer contains a primary amine. It reacts with any excess, unreacted Uniblue A. This "quenched" dye is small and highly charged, causing it to run at the dye front during electrophoresis, effectively "destaining" the background in real-time.

-

-

Alkylation (Optional but recommended for MS):

-

Electrophoresis:

-

Load samples directly onto SDS-PAGE gel.

-

Run gel according to standard Laemmli conditions.

-

Result: Blue protein bands appear immediately during the run.

-

Workflow Visualization

Caption: Operational workflow for Uniblue A pre-gel staining. Note the critical quenching step prior to PAGE.

Stability, Storage, & Safety

Stability[1][4][7]

-

Solid State: Stable for years at room temperature if kept dry and dark.

-

Solution: Stock solutions in NaHCO3 should be prepared fresh or stored at -20°C for short periods. The vinyl sulfone group can slowly hydrolyze in water over time, losing reactivity.

Safety

-

Hazards: Uniblue A is a reactive dye. It can sensitize skin and respiratory tracts.

-

Handling: Always use PPE (gloves, goggles). Avoid inhalation of powder.

-

Disposal: Dispose of as chemical waste containing organic dyes.

References

-

Ladner, C. L., et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE, 7(2), e31438. Available at: [Link]

-

PubChem. Uniblue A Sodium Salt Compound Summary.[4][6] National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. uniblue a, sodium salt | C22H15N2NaO7S2 | CID 23678406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. tw.genedirex.com [tw.genedirex.com]

- 9. bitesizebio.com [bitesizebio.com]

Uniblue A Sodium Salt: Mechanisms in Proteomics and Purinergic Pharmacology

Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Chemical Mechanism of Action (Staining) & Pharmacological Activity

Executive Summary

Uniblue A sodium salt (Acid Blue 215) is a synthetic anthraquinone derivative widely utilized as a reactive protein stain and a pharmacological probe. Its utility spans two distinct disciplines: proteomics , where it functions as a rapid, covalent stain for mass spectrometry (MS) workflows, and pharmacology , where it acts as a purinergic receptor antagonist.

This guide dissects the molecular mechanisms driving these applications, moving beyond standard protocols to explain the chemical causality of its interactions.

Chemical Identity & Structural Logic

Uniblue A is an amphiphilic molecule combining a hydrophobic anthraquinone scaffold with hydrophilic sulfonate groups and a reactive vinyl sulfone moiety.

| Property | Specification |

| IUPAC Name | Sodium 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dioxoanthracene-2-sulfonate |

| CAS Number | 14541-90-3 |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |

| Molecular Weight | 506.48 g/mol |

| Reactive Group | Vinyl Sulfone ( |

| Solubility | Water-soluble (due to sulfonate groups); stable in acidic/neutral pH. |

Structural Functionality[1][2][3][4][5]

-

Anthraquinone Core: Provides the chromophore (blue color,

nm) and hydrophobic surface area for non-covalent protein interaction. -

Vinyl Sulfone Group: The "warhead" responsible for covalent bonding. It acts as a Michael acceptor.

-

Sulfonate Groups: Mimic the phosphate groups of nucleotides (ATP/ADP), conferring solubility and enabling pharmacological interaction with nucleotide-binding proteins.

Mechanism of Action I: Covalent Protein Staining

In proteomics, Uniblue A is preferred for its speed (1-minute staining) and compatibility with downstream Mass Spectrometry (MS). Unlike Coomassie (non-covalent electrostatic binding), Uniblue A forms a permanent covalent bond.

The Chemical Reaction: Michael Addition

The mechanism is a nucleophilic addition (specifically a Michael addition) of a protein's primary amine to the dye's vinyl sulfone group.

-

Target: Primary amines (

-amino group of Lysine residues; N-terminus). -

Condition: Basic pH (pH 8–9) is required to deprotonate the lysine ammonium group (

) to the nucleophilic amine ( -

Reaction: The amine attacks the

-carbon of the vinyl sulfone, forming a stable thioether-like linkage.

Figure 1: The chemical mechanism of Uniblue A staining. The reaction targets lysine residues, modifying the protein mass by exactly +484.04 Da, a predictable shift for MS analysis.

Protocol & Experimental Logic

This protocol is designed for self-validation : the color change confirms the reaction, and the specific mass shift validates the modification in MS.

Step-by-Step Methodology:

-

Buffer Prep: Dissolve protein in 100 mM NaHCO₃ (pH 8.5) with 10% SDS.

-

Why: Carbonate buffer provides the basic pH for lysine deprotonation without containing competing amines (like Tris).

-

-

Staining: Add Uniblue A (20 mM stock) to protein sample.

-

Reaction: Heat at 100°C for 1 minute .

-

Why: Heat overcomes the activation energy for the Michael addition, driving the reaction to completion almost instantly.

-

-

Quenching: Add Tris-HCl buffer (pH 6.8) containing reducing agents (DTT).

-

Why: Tris contains primary amines. Excess Uniblue A reacts with Tris, "quenching" the dye and preventing it from streaking the gel. The Tris-Dye adduct runs at the dye front.[1]

-

-

Analysis: Run SDS-PAGE. Blue bands indicate covalently modified protein.

Mechanism of Action II: Purinergic Pharmacology

Beyond staining, Uniblue A acts as a pharmacological tool compound. Its structure mimics ATP, allowing it to interact with proteins that bind nucleotides, specifically P2 receptors and ecto-nucleotidases .

Molecular Mimicry

The spatial arrangement of the sulfonate groups on the rigid anthraquinone ring mimics the phosphate tail of ATP.

-

P2 Receptor Antagonism: Uniblue A blocks P2X receptors (ligand-gated ion channels). It is often used to discriminate between P2X (ATP-gated) and P2Y (G-protein coupled) receptor responses in tissues like the superior cervical ganglia.

-

Mechanism: It likely binds to the ATP-binding pocket (competitive) or an adjacent allosteric site (non-competitive), sterically hindering the conformational change required for channel opening.

Ecto-Nucleotidase Inhibition

Uniblue A, like its structural analog Suramin, can inhibit ecto-nucleotidases (enzymes that break down extracellular ATP).

-

Implication: In physiological assays, applying Uniblue A may prevent ATP degradation, artificially prolonging the signal of endogenous ATP while simultaneously blocking the P2 receptor. Researchers must control for this dual activity.

Figure 2: Pharmacological interaction network. Uniblue A competes with ATP at receptor sites and enzyme active sites due to structural homology (sulfonate-phosphate mimicry).

Technical Specifications & Optimization

Comparison with Other Stains

| Feature | Uniblue A | Coomassie Blue (G-250) | Silver Stain |

| Binding Type | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Metallic deposition |

| Time | 1–5 Minutes | 1–2 Hours | 2–4 Hours |

| Sensitivity | Moderate (0.5–1 µg) | High (50–100 ng) | Very High (1 ng) |

| MS Compatibility | Excellent (Defined mass shift) | Good (Must be washed off) | Poor (Interferes) |

| Reversibility | Irreversible | Reversible | Irreversible |

Troubleshooting Guide

-

Problem: High background (blue gel).

-

Cause: Insufficient quenching.

-

Solution: Increase the concentration of Tris in the loading buffer or incubation time before loading.

-

-

Problem: Weak staining.

-

Cause: Buffer pH < 8.0.

-

Solution: Ensure NaHCO₃ is fresh and pH is confirmed > 8.0. Lysine must be deprotonated.

-

-

Problem: Protein degradation.

-

Cause: Excessive heating (>> 1 min).

-

Solution: Strictly limit boiling to 60 seconds.

-

References

-

Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. Source: PLOS ONE (2012). URL:[Link]

-

Discrimination between UTP- and P2-purinoceptor-mediated depolarization of rat superior cervical ganglia by 4,4'-diisothiocyanatostilbene-2,2'-disulphonate (DIDS) and uniblue A. Source: British Journal of Pharmacology (1992). URL:[Link]

-

Suramin and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site. Source:[2][3][4] Journal of Biological Chemistry (2011). URL:[Link]

-

PubChem Compound Summary for CID 23678406: Uniblue A sodium salt. Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The trypanocidal drug suramin and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Trypanocidal Drug Suramin and Other Trypan Blue Mimetics Are Inhibitors of Pyruvate Kinases and Bind to the Adenosine Site - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluorescent & Chromogenic Characterization of Uniblue A Sodium Salt

This guide serves as an advanced technical resource for the characterization and application of Uniblue A sodium salt (Acid Blue 215) in bioanalysis. While historically utilized as a chromogenic textile dye, its utility as a covalent, fluorogenic protein stain offers distinct advantages in mass spectrometry (MS) workflows and quantitative imaging.

Executive Summary

Uniblue A sodium salt is an anthraquinone-based vinyl sulfone dye. Unlike non-covalent stains (e.g., Coomassie, SYPRO Ruby), Uniblue A reacts chemically with primary amines on proteins to form stable covalent adducts. While primarily absorbing in the visible blue region (

Chemical Identity & Physicochemical Properties[1][2]

Uniblue A is structurally defined by an anthraquinone chromophore functionalized with a reactive vinyl sulfone group and a solubilizing sulfonate group.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Sodium 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |

| Common Name | Uniblue A, Acid Blue 215 |

| CAS Number | 14541-90-3 |

| Molecular Formula | |

| Molecular Weight | 506.48 g/mol |

| Solubility | Water (soluble), Ethanol (slightly soluble) |

| Reactive Group | Vinyl Sulfone (Electrophile) |

| Target | Primary Amines ( |

Fluorescence & Spectral Characterization

While often categorized as a chromogenic stain, Uniblue A possesses fluorescence properties that can be exploited for higher sensitivity imaging on laser-based scanners.

Spectral Data

-

Excitation (Absorbance Max): 593–596 nm (Deep Blue)[1]

-

Secondary Excitation: Broad excitation possible with 532 nm (Green) or 594 nm (Yellow/Orange) lasers.

-

Emission:

nm (Red/Orange). -

Stokes Shift: Small to moderate (~20–50 nm depending on solvent environment).

Imaging Modalities

| Instrument Type | Channel/Laser | Filter Setting | Detection Mode |

| Densitometer | White Light | None | Absorbance (Blue bands) |

| Laser Scanner | 532 nm (Green) | 580BP or 610LP | Fluorescence (Orange/Red) |

| Laser Scanner | 594 nm (Orange) | 660BP or 700LP | Fluorescence (Red/NIR) |

| NIR Imager | 685/700 nm | 700 nm channel | Fluorescence (Weak, tail excitation) |

Technical Insight: The fluorescence quantum yield of anthraquinones is typically low in aqueous solution due to non-radiative decay. However, upon covalent binding to the hydrophobic pockets of proteins or in the rigid environment of a polyacrylamide gel matrix, the quantum yield often increases (fluorogenic effect), enhancing signal-to-noise ratios compared to solution-phase measurements.

Mechanism of Action

The staining mechanism relies on the Michael Addition reaction. The vinyl sulfone group acts as a Michael acceptor, reacting with nucleophilic primary amines on the protein.

Figure 1: Covalent Labeling Pathway

Caption: Uniblue A reacts with protein amines at basic pH; heat accelerates the formation of a stable covalent bond.

Experimental Protocols

Protocol A: The "1-Minute" Pre-Gel Staining Workflow

This protocol allows for rapid labeling before electrophoresis, eliminating the need for post-run staining and destaining.

Reagents:

-

Derivatization Buffer: 100 mM

, 10% SDS, pH 8.5–9.0 (Must be amine-free). -

Dye Stock: 200 mM Uniblue A in Derivatization Buffer.

-

Quenching/Loading Buffer: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.

Workflow Diagram

Caption: Rapid covalent labeling workflow compatible with downstream Mass Spectrometry.

Protocol B: Self-Validating Controls

To ensure data integrity (Trustworthiness), every experiment must include:

-

Blank Control: Buffer + Dye (No Protein)

Verifies that free dye runs at the front and does not streak. -

Unlabeled Control: Protein + Buffer (No Dye)

Run side-by-side and post-stained (e.g., with Silver) to verify migration is not altered by the mass tag. -

Positive Control: BSA (10 mg/mL) stained with Uniblue A.

Applications in Drug Development & Proteomics

Mass Spectrometry (MS) Validation

Uniblue A is "MS-Safe". Unlike silver staining (which uses glutaraldehyde) or some Coomassie protocols (which require extensive washing), Uniblue A provides a defined mass shift .

-

Site: Lysine (

-amino) and N-terminus. -

Benefit: Allows for unambiguous identification of labeled peptides during database searching (set as a variable modification).

Electrophoretic Mobility Shift Assays

Because the dye adds mass and negative charge (sulfonate group), it may slightly alter migration. However, for proteins >20 kDa, the shift is negligible. For small peptides, the shift can be used to confirm successful conjugation.

References

-

Mata-Gómez, M. A., et al. (2012). "Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A." PLOS ONE, 7(2), e31438.

-

[1]

-

-

MedChemExpress.

-

Sigma-Aldrich.

-

PubChem. "Uniblue A, sodium salt (Compound Summary).

Sources

Uniblue A Sodium Salt: Spectral Architecture and Covalent Protein Derivatization

Topic: Uniblue A, Sodium Salt Spectral Characteristics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uniblue A (Sodium salt) is a reactive anionic anthraquinone dye distinct from non-covalent stains like Coomassie Brilliant Blue. Unlike electrostatic stains that rely on equilibrium binding, Uniblue A functions as a covalent modification reagent . It chemically crosslinks with protein nucleophiles (primary amines and thiols) prior to electrophoretic separation.

This guide details the spectral characteristics, reaction mechanisms, and validated protocols for utilizing Uniblue A in quantitative proteomics. Its primary utility lies in "pre-gel" staining, allowing for immediate visualization of migration fronts and protein bands without the diffusion-limited destaining steps required by traditional methods.

Chemical Identity & Molecular Architecture

Uniblue A is structurally defined by an anthraquinone chromophore fused with a reactive triazine moiety. The sodium salt form ensures high aqueous solubility, essential for biological compatibility.

| Property | Specification |

| Common Name | Uniblue A, Sodium Salt |

| CAS Number | 14541-90-3 |

| Chemical Formula | |

| Molecular Weight | ~506.48 g/mol |

| Chromophore Class | Anthraquinone (Amino-substituted) |

| Reactive Group | Chlorotriazine / Vinyl sulfone precursor (context-dependent) |

| Solubility | Soluble in water, slightly soluble in ethanol |

Molecular Structure Logic

The molecule consists of three functional zones:

-

Anthraquinone Core: Responsible for the deep blue coloration (

transitions). -

Sulfonate Groups (

): Provide water solubility and anionic character. -

Reactive Triazine/Vinyl Center: The "warhead" that executes nucleophilic substitution with protein side chains.

Spectral Characteristics

The utility of Uniblue A is governed by its absorbance profile in the visible region. While it possesses fluorescence properties (Ex ~594 nm / Em ~610-620 nm), it is predominantly utilized as a high-contrast colorimetric probe.

Absorbance Profile

The dye exhibits a broad absorption band in the yellow-orange region, resulting in its characteristic blue transmission.

| Parameter | Value | Conditions |

| 593 – 596 nm | Aqueous Buffer (pH 7.0) | |

| ~255 nm, ~290 nm | Secondary aromatic peaks | |

| Extinction Coefficient ( | At UV max (Water) | |

| Visual Appearance | Dark Blue | Powder or Solution |

Solvatochromism & pH Sensitivity

-

Bathochromic Shift: Binding to proteins often induces a slight red-shift (5-10 nm) in

due to the stabilization of the excited state within the hydrophobic protein microenvironment. -

pH Stability: The absorbance is relatively stable across pH 4–10. However, the reactivity is highly pH-dependent (optimal at pH 8.5–9.0).

Mechanistic Action: Covalent Derivatization

Unlike Coomassie, which relies on reversible electrostatic interactions (Arg/Lys binding), Uniblue A acts via Nucleophilic Aromatic Substitution (

The Reaction Pathway

-

Activation: At alkaline pH (8–9), protein side chains (Lysine

-amino groups, Cysteine thiols) become deprotonated, increasing nucleophilicity. -

Attack: The nucleophile attacks the electron-deficient carbon on the Uniblue A triazine/vinyl ring.

-

Elimination: A leaving group (typically chloride or sulfate) is expelled, forming a stable covalent bond.

This mechanism ensures that the dye does not leach out during electrophoresis, allowing the "dye-protein conjugate" to migrate as a single unit.

Figure 1: Mechanism of covalent protein modification by Uniblue A. The reaction is driven by heat and alkaline pH, resulting in a permanent chromophore attachment.

Experimental Protocols

Pre-Gel Staining Workflow (The "Uniblue" Advantage)

This protocol derivatizes proteins before loading them onto the gel.

Reagents:

-

Derivatization Buffer: 100 mM

, 10% SDS, pH 8.5–9.0. -

Uniblue A Stock: 200 mM in Derivatization Buffer.[1]

-

Stop/Reducing Solution: 20 mM DTT, 10% Glycerol in 200 mM Tris-HCl (pH 6.8).

Step-by-Step Methodology:

-

Preparation: Mix 90 µL of protein sample (1–5 mg/mL) with 10 µL of Uniblue A Stock.

-

Derivatization: Incubate at 100°C for 1 minute .

-

Note: Heat is critical to overcome the activation energy for the covalent bond formation.

-

-

Quenching: Add 100 µL of Stop/Reducing Solution.

-

Reduction: Heat again at 100°C for 1 minute to ensure disulfide bond reduction.

-

Alkylation (Optional but Recommended): Add Iodoacetamide (IAA) to prevent disulfide reforming.

-

Electrophoresis: Load directly onto SDS-PAGE.

Result: Blue protein bands are visible immediately during the run. No post-run staining/destaining is required.

Figure 2: The "Pre-Gel" staining workflow. This method eliminates diffusion-dependent post-staining steps.

Troubleshooting & Validation (Self-Correcting Systems)

| Issue | Root Cause | Corrective Action |

| Weak Signal | Insufficient pH or Heat | Ensure buffer is pH > 8.0. Verify heating block is at 100°C. |

| Smearing | Over-derivatization | Reduce dye concentration. Excessive modification can alter protein charge/mass ratio significantly. |

| High Background | Incomplete Quenching | Ensure the Stop Solution contains sufficient Tris (primary amine) to scavenge free dye. |

| Precipitation | Salt/Dye incompatibility | Uniblue A is salt-sensitive at very high concentrations; maintain SDS to solubilize. |

Sensitivity Comparison

-

Uniblue A: ~1.0 µg protein (Lower sensitivity).

-

Coomassie (G-250): ~0.1 µg protein (Higher sensitivity).

-

Strategic Use: Use Uniblue A for tracking and abundant proteins. If high sensitivity is needed, the gel can be post-stained with Coomassie (Double-Staining), as Uniblue A does not block all binding sites.

References

-

Sigma-Aldrich. (n.d.). Uniblue A sodium salt Product Specification. Retrieved from

-

Mata-Gómez, M. A., et al. (2012). Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One. Retrieved from

-

PubChem. (n.d.). Uniblue A Sodium Salt Compound Summary. Retrieved from

-

Connolly, G. P., et al. (1992). Discrimination between UTP- and P2-purinoceptor-mediated depolarization... by Uniblue A. British Journal of Pharmacology. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural mechanism of the simultaneous binding of two drugs to a multidrug-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]

Acid Blue 215 (Uniblue A): A Technical Guide for Covalent Protein Analysis

Topic: Acid Blue 215 (Uniblue A) for Protein Analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Foundation

Acid Blue 215 , commercially known as Uniblue A (sodium salt) , represents a specialized class of reactive dyes utilized in proteomics for the covalent pre-staining of proteins. Unlike classical non-covalent stains (e.g., Coomassie Brilliant Blue, Ponceau S) that rely on electrostatic and hydrophobic interactions after electrophoresis, Acid Blue 215 chemically modifies proteins before separation.

This fundamental difference enables a "load-and-run" workflow where protein bands are visible during electrophoresis, eliminating the need for time-consuming fixation and destaining steps. While less sensitive than silver staining, its covalent nature and compatibility with downstream mass spectrometry (MS) make it a powerful tool for rapid expression screening and quality control.

Chemical Identity[1]

-

CI Name: Acid Blue 215

-

CAS Number: 14541-90-3

-

Molecular Formula:

-

Reactive Group: Vinyl Sulfone ($ -SO_2-CH=CH_2 $)

-

Chromophore: Anthraquinone

Mechanism of Action: The Covalent Advantage

The core utility of Acid Blue 215 lies in its vinyl sulfone reactive group. Under slightly alkaline conditions (pH 8–9) and elevated temperature, this group undergoes a Michael addition reaction with nucleophilic side chains on proteins, primarily the

Reaction Kinetics & Specificity

-

Activation: The reaction is catalyzed by heat (100°C) and alkaline pH.

-

Conjugation: The vinyl sulfone acts as an electrophile, forming a stable thioether-like bond (specifically a secondary amine linkage) with the protein amine.

-

Termination: The reaction is quenched by adding a buffer containing primary amines (e.g., Tris-HCl), which scavenges excess dye. This "quenched" dye migrates with the ion front, serving as a built-in tracking dye.

Diagram 1: Chemical Reaction Mechanism

The following diagram illustrates the Michael addition pathway utilized by Acid Blue 215.

Caption: Mechanism of Acid Blue 215 conjugation via Michael addition to protein amines.

Validated Experimental Protocol: The "1-Minute Boil" Method

This protocol is designed for SDS-PAGE analysis.[3][4] It is a self-validating system: the appearance of a blue tracking front confirms the quenching step was successful.

Reagents Preparation

| Reagent | Composition | Function |

| Derivatization Buffer | 100 mM | Provides alkaline environment for reaction; SDS denatures protein exposing Lysines. |

| Stain Stock | 200 mM Acid Blue 215 in Derivatization Buffer | Source of reactive dye. |

| Stop/Reducing Solution | 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol | Tris quenches reaction; DTT reduces disulfides; Glycerol adds density. |

Step-by-Step Workflow

-

Sample Preparation:

-

Ensure protein sample is in an amine-free buffer (e.g., PBS, water). If sample contains Tris or Glycine, perform dialysis or TCA precipitation first to prevent premature dye quenching.

-

Adjust protein concentration to ~1–5 mg/mL.

-

-

Staining Reaction (The "1-Minute Boil"):

-

Mix 90 µL of protein sample with 10 µL of Stain Stock.

-

CRITICAL: Heat at 100°C for 1 minute .

-

Why? High heat drives the Michael addition to completion rapidly. Lower temperatures (37°C) require hours.

-

-

Quenching & Reduction:

-

Add 100 µL of Stop/Reducing Solution.

-

Heat at 100°C for 1 minute .

-

Observation: The solution will turn blue. The excess dye reacts with the Tris in the buffer, creating a small blue molecule that will run at the dye front.

-

-

Electrophoresis:

-

Load samples directly onto SDS-PAGE gel.

-

Run at standard voltage.

-

Result: Blue protein bands migrate in real-time. No post-run staining is required.

-

Diagram 2: Experimental Workflow

Caption: Streamlined "Load-and-Run" workflow for Acid Blue 215 protein analysis.

Technical Analysis & Performance Data

Sensitivity & Dynamic Range

Acid Blue 215 is moderately sensitive. While it does not match the sensitivity of Silver Staining or SYPRO Ruby, it is comparable to rapid Coomassie protocols.

| Parameter | Acid Blue 215 (Uniblue A) | Coomassie R-250 | Silver Stain |

| LOD (Limit of Detection) | ~0.5 – 1.0 µg | ~0.1 – 0.5 µg | ~1 – 5 ng |

| Binding Type | Covalent (Irreversible) | Non-covalent (Reversible) | Physical deposition |

| Processing Time | 2 mins (Pre-run) | 2–4 hours (Post-run) | 4–8 hours (Post-run) |

| Destaining Required | NO | YES | NO (Development step) |

Mass Spectrometry (MS) Compatibility

A critical advantage of Acid Blue 215 is its compatibility with downstream MS analysis, specifically MALDI-TOF and LC-MS/MS .

-

Mass Shift: The dye adds a defined mass to Lysine residues (Molecular Weight of modification must be accounted for in database searches if high coverage is required).

-

Ionization: Unlike Silver staining (which uses glutaraldehyde crosslinking), Acid Blue 215 does not crosslink proteins into a polymer network, allowing trypsin to access cleavage sites.

-

Protocol: Bands can be excised, destained (optional, though the bond is covalent, the dye does not inhibit trypsin), and digested.

Limitations (Crucial for Experimental Design)

-

Incompatibility with 2D Electrophoresis (IEF):

-

Because Acid Blue 215 modifies Lysine residues (removing a positive charge) and adds sulfonate groups (adding negative charge), it drastically alters the Isoelectric Point (pI) of proteins.

-

Consequence: It cannot be used for the first dimension (IEF) of 2D gels. It is strictly for SDS-PAGE (separation by mass) where the charge-to-mass ratio is dominated by SDS.

-

-

Western Blotting:

-

Covalent modification of surface Lysines may mask epitopes required for antibody binding. Validation is required before using for Western Blotting.

-

References

-

Mata-Gómez, M. A., et al. (2012).[1] "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLoS ONE, 7(2): e31438.[1] Link

-

Santa Cruz Biotechnology. "Uniblue A sodium salt (CAS 14541-90-3) Product Data." Link

-

Sigma-Aldrich. "Uniblue A sodium salt - Product Specification." Link

-

MedChemExpress. "Uniblue A sodium Protocol and Activity." Link

Sources

Technical Deep Dive: Uniblue A Sodium Salt Conjugation to Lysine

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

Uniblue A sodium salt (Acid Blue 215) is a reactive anthraquinone dye widely utilized in proteomics for covalent protein staining and as a small-molecule model for lysine-targeted conjugation.[1] Unlike non-covalent stains (e.g., Coomassie), Uniblue A forms stable thioether or secondary amine bonds with nucleophilic side chains—predominantly the

This guide details the mechanochemical principles of Uniblue A conjugation, providing a validated protocol for researchers developing antibody-drug conjugates (ADCs) or performing high-fidelity proteomic analysis.[1] It establishes the dye as a robust surrogate for studying vinyl sulfone-based drug linkers.

Chemical Foundation & Reactivity

Structural Identity[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: ~506.48 g/mol (Salt), ~484 Da (Adduct Mass)[1]

-

Chromophore: Anthraquinone (providing intense blue absorbance at

nm).[1]

The Reactive Warhead: Vinyl Sulfone

The core utility of Uniblue A lies in its vinyl sulfone functionality (or its precursor, sulfatoethylsulfone). In aqueous solutions at alkaline pH, the electrophilic vinyl group undergoes a Michael addition reaction.

-

Selectivity: While cysteine thiols are the most nucleophilic biological targets, Uniblue A protocols are typically optimized at pH 8.5–9.5. At this pH, a significant fraction of surface lysine residues are deprotonated (

), allowing them to compete effectively for the vinyl sulfone, forming stable secondary amine linkages.

Mechanism of Action

The conjugation is a biphasic process involving activation (if using the ester precursor) and nucleophilic attack.

Reaction Pathway[1][7]

-

Activation (Precursor only): If the dye is supplied as a sulfatoethylsulfone, base-catalyzed

-elimination of the sulfate group generates the reactive vinyl sulfone. -

Nucleophilic Attack: The lone pair of the deprotonated lysine

-amine attacks the -

Stabilization: Proton transfer results in a stable alkyl-amino adduct.[1]

Visualization of Signaling & Reaction Logic

Figure 1: Mechanistic pathway of Uniblue A conjugation to lysine residues via Michael addition.

Experimental Protocol: Covalent Labeling

Objective: Covalent attachment of Uniblue A to protein lysine residues for mass spectrometry or electrophoretic analysis.

Reagents & Buffer Systems[1]

-

Derivatization Buffer: 100 mM

(Sodium Bicarbonate), pH 8.5 – 9.0.[1]-

Critical: Do NOT use Tris, Glycine, or other amine-containing buffers.[1] These will act as scavenger nucleophiles and quench the dye before it labels the protein.

-

-

Dye Stock: 200 mM Uniblue A in deionized water or Derivatization Buffer. Prepare fresh.

-

Quenching Solution: 1 M Tris-HCl (pH 8.0) or 10% Glycine.[1]

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1. Prep | Dissolve protein to 1–5 mg/mL in Derivatization Buffer .[1] | Ensures pH is sufficient to deprotonate Lys |

| 2. Mix | Add Uniblue A stock to protein solution (Final conc: 10–20 mM). | Provides molar excess of dye to drive pseudo-first-order kinetics.[1] |

| 3. Incubate | Heat at 60°C for 30 min or 100°C for 1–2 min . | Thermal energy overcomes the activation barrier for Michael addition. Note: For functional proteins, incubate at 37°C for 2–4 hours.[1] |

| 4. Quench | Add Quenching Solution (10% v/v). Incubate 5 min. | Rapidly consumes unreacted vinyl sulfone groups, preventing non-specific background or over-labeling. |

| 5.[1] Clean | Perform buffer exchange (Desalting column/Dialysis). | Removes free dye and quenching byproducts for clean MS analysis.[1] |

Data Analysis & Validation

Mass Spectrometry (MS) Verification

When analyzing Uniblue A-labeled peptides via MALDI-TOF or ESI-MS/MS, a specific mass shift is observed.[1]

-

Mass Shift: +484.04 Da (Monoisotopic)[1]

-

Interpretation: This corresponds to the addition of the Uniblue A anion (

) to the lysine side chain.[1] -

Diagnostic Ions: The sulfate group on the dye often aids ionization but may cause specific fragmentation patterns in MS/MS.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Labeling Efficiency | pH too low (< 8.[1]0) | Adjust buffer to pH 8.5–9.0 using Carbonate.[1] |

| Precipitation | Dye aggregation / Protein denaturation | Reduce dye concentration; lower incubation temp to 37°C. |

| High Background | Incomplete quenching | Increase Tris/Glycine concentration or desalting steps.[1] |

| No Labeling | Incompatible Buffer | Ensure sample is free of primary amines (Tris, Azide, Glycine) prior to reaction.[1] |

Applications in Drug Development

Uniblue A serves as an accessible "model warhead" for covalent drug discovery:

-

ADC Linker Simulation: It mimics the reactivity of vinyl sulfone-based linkers used in Antibody-Drug Conjugates, allowing researchers to map solvent-accessible lysines without using toxic payloads.[1]

-

Covalent Inhibitor Screening: Used to validate lysine-targeting covalent warheads in kinase inhibitors.[1]

-

Proteomics Standards: Generates permanently labeled molecular weight markers that do not diffuse during SDS-PAGE destaining.

References

-

Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. Source: PLOS ONE / NIH (2012) URL:[1][Link]

Sources

uniblue a, sodium salt for visualizing cellular processes

Technical Whitepaper: Uniblue A Sodium Salt in Cellular Analysis

Subtitle: A Dual-Modality Guide for Proteomic Visualization and Purinergic Signaling Modulation

Executive Summary

Uniblue A sodium salt (Acid Blue 215) is a synthetic anthraquinone derivative that occupies a unique niche in cell biology and biochemistry.[1][2][3] Unlike generic cellular stains, Uniblue A functions as a dual-modality tool : it serves as a rapid, covalent protein stain for proteomic analysis (compatible with Mass Spectrometry) and acts as a potent pharmacological antagonist for P2 purinoceptors. This guide synthesizes the chemical mechanism, experimental protocols, and signaling interactions of Uniblue A, providing researchers with a validated framework for its application in visualizing the proteome and modulating cellular signaling processes.

Chemical Profile & Mechanism of Action

1.1 Chemical Identity

-

CAS Number: 14541-90-3[1]

-

Molecular Formula: C₂₂H₁₅N₂NaO₇S₂[1]

-

Classification: Anthraquinone dye (anionic).

-

Solubility: Highly soluble in water; stable in alkaline buffers.

1.2 Mechanisms of Interaction Uniblue A exhibits two distinct modes of action depending on the experimental context:

-

Covalent Protein Derivatization (Proteomics): Under heat (100°C) and alkaline conditions (pH 8–9), the vinyl sulfone group (or its precursor) of Uniblue A reacts covalently with nucleophilic amine groups (mainly ε-amino groups of Lysine) on proteins. This forms a stable, blue-colored conjugate that does not require destaining.

-

Allosteric Receptor Antagonism (Cell Signaling): Structurally similar to suramin and PPADS, Uniblue A binds allosterically to P2X purinoceptors (ligand-gated ion channels), inhibiting ATP-mediated calcium influx and depolarization.

Application I: Proteomic Visualization (Covalent Pre-Gel Staining)

The most robust application of Uniblue A is "Pre-Gel Staining." Unlike Coomassie Blue (which stains after electrophoresis), Uniblue A covalently labels proteins before loading. This allows for immediate visualization of the running front and eliminates the time-consuming fixation/destaining steps, making it fully compatible with downstream Mass Spectrometry (LC-MS/MS).

2.1 The "1-Minute" Staining Protocol

-

Objective: Rapid, covalent labeling of protein lysates for SDS-PAGE and MS analysis.

-

Sensitivity: Comparable to Coomassie R-250; detection limit ~50–100 ng.

Reagents Required:

-

Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8.5–9.0 (Amine-free is critical).

-

Uniblue A Stock: 200 mM in Derivatization Buffer.[1]

-

Stop/Reducing Solution: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.

Step-by-Step Workflow:

| Step | Action | Critical Parameter | Mechanism |

| 1 | Preparation | Mix 90 µL protein sample with 10 µL Uniblue A Stock. | Ensures excess dye to protein ratio. |

| 2 | Labeling | Heat at 100°C for 1 minute . | Heat drives the covalent vinyl sulfone reaction with Lysines. |

| 3 | Quenching | Add 100 µL Stop/Reducing Solution. Heat 100°C for 1 min. | Tris amines scavenge excess dye; DTT reduces disulfides. |

| 4 | Alkylation | Add 20 µL Iodoacetamide (550 mM); incubate 5 min.[1] | Prevents disulfide reformation (standard MS prep). |

| 5 | Separation | Load directly onto SDS-PAGE gel. | Labeled proteins migrate; excess dye runs at the front.[1] |

2.2 Visualization Diagram (Graphviz)

Figure 1: Workflow for covalent pre-gel protein staining using Uniblue A, enabling rapid visualization and MS compatibility.

Application II: Modulating Cellular Processes (P2 Receptor Antagonism)

In live-cell research, Uniblue A is utilized not as a stain, but as a pharmacological tool to visualize and dissect purinergic signaling pathways. It acts as an antagonist for P2 receptors (specifically P2X subtypes), which are ATP-gated ion channels involved in nociception (pain), inflammation, and apoptosis.

3.1 Pharmacological Profile

-

Target: P2X Receptors (Non-competitive/Allosteric antagonist).[4]

-

Effect: Blocks ATP-induced depolarization and Ca²⁺ influx.

-

Utility: Distinguishing P2-mediated responses from other signaling events (e.g., distinguishing UTP vs. ATP effects).

3.2 Experimental Setup for Calcium Imaging To visualize the effect of Uniblue A on cellular processes (calcium signaling):

-

Load Cells: Load cells (e.g., neurons, glial cells) with a calcium indicator (e.g., Fura-2 or Fluo-4).

-

Baseline: Record baseline fluorescence.

-

Treatment: Perfuse cells with Uniblue A (10–100 µM) for 2–5 minutes.

-

Challenge: Apply ATP (agonist).

-

Readout: Observe the absence or reduction of the calcium spike compared to control.

3.3 Signaling Pathway Diagram (Graphviz)

Figure 2: Mechanism of Uniblue A antagonism on P2X receptors, preventing ATP-mediated calcium influx.

Fluorescence Properties & Imaging

While primarily a colorimetric stain or pharmacological agent, Uniblue A possesses intrinsic fluorescence, which can be exploited for specific imaging needs.

4.1 Spectral Characteristics

-

Excitation (Ex): ~555 nm (Green) to 594 nm (Orange).

-

Emission (Em): ~620 nm (Red).

-

Appearance: Red fluorescence under green excitation (similar to Rhodamine/TRITC filters).

4.2 Potential Imaging Applications

-

Viability Counterstain: Due to its sulfonic acid groups, Uniblue A is membrane-impermeant in healthy cells. It can function similarly to Trypan Blue or Propidium Iodide, entering only cells with compromised membranes (dead/dying cells) and staining the cytoplasm/proteins fluorescent red.[5][6]

-

Fixed Cell Counterstain: In fixed/permeabilized cells, it acts as a generalized protein counterstain, providing context for specific immunolabeling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Gel Bands | Incomplete reaction or low pH. | Ensure Buffer is pH 8.5–9.0. Verify heating is at 100°C. |

| Smearing in Gel | Protein degradation.[1] | Limit heating strictly to 1 minute. Do not overheat. |

| Background Noise | Excess dye not quenched. | Ensure Tris/DTT stop solution is added before loading. |

| No Inhibition (P2) | Receptor subtype mismatch. | Uniblue A specificity varies; verify P2X vs P2Y expression. |

References

-

MedChemExpress. Uniblue A sodium: Product Information and Staining Protocol. Retrieved from

-

Ladner, C. L., et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE. Retrieved from

-

Connolly, G. P., et al. Discrimination between UTP- and P2-purinoceptor-mediated depolarization of rat superior cervical ganglia by Uniblue A. British Journal of Pharmacology. Retrieved from

-

PubChem. Uniblue A Sodium Salt: Chemical and Physical Properties. National Library of Medicine. Retrieved from

-

AAT Bioquest. Absorption and Fluorescence Spectra of Uniblue A. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]

- 3. blog.td2inc.com [blog.td2inc.com]

- 4. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. logosbio.com [logosbio.com]

- 6. revvity.com [revvity.com]

uniblue a, sodium salt in hematology and histology

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding over rote recipe following.[1]

Applications in High-Fidelity Histology and Proteomic Hematology

Executive Summary

Uniblue A (Disodium 1-amino-4-[4-(aminosulfonyl)anilino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate) is a synthetic aminohydroxyanthraquinone dye often underutilized in routine diagnostics but highly valued in precision proteomics and specialized histology.[1] Unlike triarylmethane dyes (e.g., Aniline Blue) which rely primarily on weak electrostatic interactions, Uniblue A possesses a vinyl sulfone reactive group.[1] This feature allows it to function as a reactive dye , forming covalent bonds with nucleophilic amino acid residues (primarily lysine) under alkaline conditions, or acting as a high-affinity acid dye under acidic conditions.[1]

For drug development professionals, Uniblue A offers a distinct advantage: stoichiometric covalent labeling that survives downstream processing (such as SDS-PAGE and Mass Spectrometry), making it superior to reversible stains for biomarker quantification in hematological plasma analysis.[1]

Chemical & Physical Profile: The "Hardware"

To optimize staining, one must understand the molecule's behavior in solution. Uniblue A is amphiphilic but rendered water-soluble by its sodium sulfonate groups.[1]

| Property | Specification | Practical Implication |

| CAS Number | 14541-90-3 | Verification key for GMP sourcing. |

| Chromophore | Anthraquinone | High stability against photobleaching compared to azo dyes.[1] |

| Reactive Group | Vinyl Sulfone | Enables covalent bonding to primary amines at pH > 8.[1]0. |

| Absorbance Max | 596 nm (in water) | Deep blue visualization; compatible with standard densitometry.[1] |

| Solubility | Soluble in Water, Ethanol | Flexible solvent systems for histology (ethanol) or buffers (water).[1] |

| Charge | Anionic (Disodium Salt) | Binds basic proteins (histones, collagen) in acidic environments.[1] |

Mechanistic Action: Dual-Mode Staining[1]

Uniblue A is unique because it operates via two distinct mechanisms depending on the pH of the solvent system.

Mode A: Electrostatic Staining (Histology/Collagen)

In acidic environments (pH < 2.5), the sulfonate groups (

Mode B: Covalent Labeling (Proteomics/Hematology)

In alkaline environments (pH 8–9), the vinyl sulfone group undergoes a Michael addition reaction with unprotonated primary amines (Lysine N-terminus).[1] This forms a permanent, covalent dye-protein conjugate.[1]

Caption: Figure 1.[1] Dual-mode mechanism of Uniblue A. Acidic conditions favor ionic staining (Histology), while alkaline conditions drive covalent labeling (Proteomics).[1]

Histological Application: Optimized Connective Tissue Stain

While Masson’s Trichrome traditionally uses Aniline Blue, Uniblue A offers superior light fastness and sharper definition of collagen fibers due to its anthraquinone structure.

The Protocol: Uniblue Trichrome Variant

Target: Differentiating collagen (Blue) from muscle/cytoplasm (Red) and nuclei (Black).[1]

-

Deparaffinization: Xylene (2x 5 min)

Graded Alcohols -

Mordanting (Critical): Bouin’s Fluid at 56°C for 1 hour.

-

Why: Intensifies the subsequent acid dye binding.[1]

-

-

Nuclear Stain: Weigert’s Iron Hematoxylin (10 min).[1] Wash.

-

Plasma Stain: Biebrich Scarlet-Acid Fuchsin (5 min).[1]

-

Result: Cytoplasm and muscle turn red.[1]

-

-

Differentiation (The Gatekeeper): Phosphomolybdic/Phosphotungstic Acid (PMA/PTA) solution (10-15 min).

-

Fiber Stain: 0.5% Uniblue A in 1% Acetic Acid (5-10 min).[1]

-

Preparation: Dissolve 0.5g Uniblue A Sodium Salt in 100mL distilled water; add 1mL glacial acetic acid.

-

-

Differentiation: 1% Acetic Acid (2 min).

-

Dehydration & Mounting: Rapid dehydration (to prevent dye leaching) and mount.[1]

Result: Collagen fibers appear vivid blue; nuclei black; muscle/cytoplasm red.[1]

Hematological & Bio-Analytical Application: Covalent Plasma Profiling

In drug development, analyzing plasma proteins (albumin, immunoglobulins) is critical.[1] Routine stains (Coomassie) rely on equilibrium binding, which leaches during washing.[1] Uniblue A, used as a "pre-gel" stain, covalently modifies proteins before electrophoresis.[1][3][4][5]

Advantages for Drug Dev:

-

No Destaining: The dye is covalently bound; excess dye runs off the gel front.

-

Mass Spec Compatibility: The covalent modification (Mass shift ~484 Da) is predictable and does not interfere with peptide fragmentation in MALDI-TOF or LC-MS/MS.[1]

-

Linearity: Provides strictly stoichiometric labeling for accurate quantification.[1]

Protocol: Pre-Gel Covalent Labeling

Target: Serum/Plasma proteins for SDS-PAGE.[1]

-

Buffer Prep: Prepare Derivatization Buffer (100 mM

, 10% SDS, pH 8.5).-

Note: Avoid Tris buffers here; the primary amines in Tris will compete with the protein for the dye.

-

-

Labeling Reaction:

-

Mix 90

L protein sample (1-5 mg/mL) with 10 -

Incubate at 100°C for 1 minute (or 60°C for 15 mins). Heat drives the Michael addition.[1]

-

-

Quenching: Add reducing agent (DTT) and loading buffer containing Tris.[1][2] The Tris scavenges remaining unreacted dye.[1]

-

Electrophoresis: Run SDS-PAGE as standard.

-

Visualization: Immediate. No fixing or destaining required.[1] The bands are blue against a clear background.[1]

Caption: Figure 2. High-throughput proteomic workflow using Uniblue A. Note the elimination of post-run staining/destaining steps.

Troubleshooting & Optimization (Senior Scientist Notes)

| Issue | Root Cause | Corrective Action |

| Weak Blue Staining (Histology) | Insufficient acidity or PMA differentiation.[1] | Ensure Uniblue solution is pH < 2.[1]5. Increase PMA time to fully displace red dye from collagen.[1] |

| High Background (Proteomics) | Unreacted dye trapped in gel.[1] | While Uniblue runs at the front, high concentrations can smear. Reduce dye-to-protein ratio or run gel longer. |

| Protein Precipitation | Reaction temperature too high for labile proteins.[1] | Lower reaction temp to 37°C and extend time to 30 mins. Ensure SDS is present to maintain solubility. |

| Interference with Western Blot | Epitope masking. | Covalent modification of Lysine may block antibody binding sites.[1] Run a parallel unstained control for Immunoblotting. |

References

-

Sigma-Aldrich. (n.d.).[1] Uniblue A sodium salt Product Specification & Properties. Retrieved from [1]

-

Mata-Gómez, M. A., et al. (2012).[1][5] "Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A." PLOS ONE, 7(2): e31438.[1][5] Retrieved from

-

Lillie, R. D. (1977).[1] Conn's Biological Stains (9th ed.).[1] Williams & Wilkins. (Standard reference for dye classification and mechanisms).[1]

-

Bio-Rad. (n.d.).[1] Protein Staining and Visualization Methods. Retrieved from

- Su, X., et al. (2014). "Comparison of different staining methods for the visualization of proteins in SDS-PAGE." International Journal of Molecular Sciences. (Contextualizing reactive dyes vs. Coomassie).

Sources

- 1. Uniblue A 14541-90-3 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Safety and Handling of Uniblue A, Sodium Salt

This guide provides comprehensive safety protocols and handling instructions for Uniblue A, sodium salt, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and scientific publications to ensure technical accuracy and promote a self-validating system of laboratory safety.

Introduction and Scientific Context

Uniblue A, sodium salt (CAS No. 14541-90-3), also known as Acid Blue 215, is a reactive anionic dye.[1][2] In the research and development landscape, it is primarily utilized as a high-sensitivity stain for proteins.[3] Its utility is prominent in techniques requiring protein visualization and quantification, such as covalent pre-gel staining for electrophoresis.[4] The dye functions by forming covalent bonds with proteins, which allows for robust detection.[1] Understanding its reactive nature is fundamental to appreciating the causality behind the stringent handling protocols detailed in this guide. Beyond its role in proteomics, Uniblue A also finds application as a colorant in cosmetics and pharmaceuticals and in environmental monitoring.[5]

Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the first step in a robust risk assessment. Uniblue A is a dark blue to purple solid powder.[5][6] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14541-90-3 | [6] |

| Molecular Formula | C22H15N2NaO7S2 | [6] |

| Molecular Weight | 506.48 g/mol | [6] |

| Physical State | Solid Powder | [6] |

| Melting Point | >300°C | [6] |

| Solubility | Information not readily available, but used in aqueous buffers. | [4] |

| Flash Point | Not applicable | [7] |

Hazard Identification and Toxicological Profile

While Uniblue A is not classified as a hazardous substance under GHS/CLP regulation, its toxicological properties have not been fully investigated.[6][8][9] Therefore, it must be handled with the caution afforded to all laboratory chemicals of unknown long-term effects. The primary risks are associated with direct contact and inhalation.

-

Eye Contact : May cause eye irritation.[10]

-

Skin Contact : May cause skin irritation.[10]

-

Inhalation : Inhalation of dust may cause respiratory tract irritation.[10]

-

Ingestion : May cause irritation of the digestive tract.[10]

-

Chronic Exposure : No information on chronic effects has been found.[10]

-

Carcinogenicity : Not listed as a carcinogen by ACGIH, IARC, or NTP.[6]

The lack of comprehensive toxicological data necessitates a conservative approach to handling, emphasizing the minimization of all potential routes of exposure.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is predicated on a combination of engineering controls, administrative procedures, and appropriate PPE. The goal is to create a multi-layered defense against accidental exposure.

Engineering Controls

-

Ventilation : Always use Uniblue A in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or aliquoting, a chemical fume hood or a local exhaust ventilation system should be employed to control airborne levels.[10]

-

Safety Stations : Facilities must be equipped with an eyewash station and a safety shower, both of which should be readily accessible and regularly tested.[10]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[6] The choice of glove material should be based on the solvent being used to dissolve the dye. Always inspect gloves for integrity before use.

-

Body Protection : A lab coat or other protective clothing is required to minimize skin contact.[6]

-

Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling Uniblue A powder.

Caption: Workflow for Safe Handling of Uniblue A Powder.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area.[6] Keep the compound away from incompatible substances such as strong oxidizing agents.[6] Protect containers from physical damage and inspect them regularly for leaks.[1]

-

Disposal : Dispose of waste in a manner consistent with federal, state, and local regulations.[6] Unused material and its container must be disposed of as hazardous waste. Do not allow the chemical to enter drains.

Emergency Procedures

In the event of an emergency, a swift and informed response can significantly mitigate harm.

Exposure Response

-

Inhalation : Remove the individual from the exposure area to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical aid.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response

For any spill, the first step is to ensure personal safety.

-

Minor Spills (Dry Powder) : Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[10] Avoid generating dust.[10] Clean the spill area thoroughly.

-

Major Spills : Evacuate the area and alert emergency responders.[1] Prevent the spill from entering drains or waterways.[1]

The following diagram illustrates the decision-making process for spill response.

Caption: Decision-Making Workflow for Spill Response.

Application-Specific Protocol: Covalent Pre-Gel Protein Staining

This section provides a detailed methodology for using Uniblue A as a reactive pre-gel protein stain, illustrating the practical application of safety principles. The causality behind using specific buffers and heating steps relates to optimizing the covalent labeling reaction between the dye and the protein amine groups.

Objective: To covalently label proteins with Uniblue A prior to SDS-PAGE for fluorescent visualization.

Methodology:

-

Buffer Preparation : Prepare a derivatization buffer of 100 mM Sodium Bicarbonate (NaHCO3) with 10% Sodium Dodecyl Sulfate (SDS), adjusted to a pH of 8-9.[4] Rationale: The alkaline pH facilitates the reaction between the dye and the primary amines of the proteins.

-

Reagent Preparation (in fume hood) : Prepare a 200 mM Uniblue A solution by dissolving the powder in the derivatization buffer.[4] Safety Causality: This step involves handling the pure powder and must be done in a fume hood to prevent inhalation of dust.

-

Protein Labeling : In a microcentrifuge tube, add 10 µL of the 200 mM Uniblue A solution to 90 µL of the protein solution.[4]

-

Staining Reaction : Heat the samples at 100°C for 1 minute to facilitate the covalent staining reaction.[4]

-

Reduction : Add 100 µL of a reducing solution (e.g., 10% glycerol, 20 mM DTT in 200 mM Tris buffer, pH 6.8).[4] Excess Uniblue A will react with the Tris, creating a blue marker front for electrophoresis.[4]

-

Alkylation : Add 20 µL of an alkylation solution (e.g., 550 mM iodoacetamide) and incubate for 5 minutes at room temperature.[4]

-

Electrophoresis : The labeled samples are now ready to be loaded onto a polyacrylamide gel for SDS-PAGE.[4]

This protocol highlights how the chemical's properties dictate not only the safety measures but also the experimental conditions required for its successful application.

References

-

Chemsrc. (2025, August 25). Uniblue A sodium salt | CAS#:14541-90-3. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Uniblue A Sodium Salt, 98% (UV-VIS). Retrieved from [Link]

-

Bio-Rad. (2023, June 14). Coomassie Brilliant Blue G-250 - SAFETY DATA SHEET. Retrieved from [Link]

-

Oxford Lab Fine Chem. material safety data sheet - coomassie brilliant blue g-250. Retrieved from [Link]

-

Wikipedia. Coomassie brilliant blue. Retrieved from [Link]

-

Techno PharmChem. Coomassie Brilliant Blue G 250 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Brilliant Blue G?. Retrieved from [Link]

-

Loba Chemie. COOMASSIE BRILLIANT BLUE G 250 FOR ELECTEROPHORESIS. Retrieved from [Link]

-

National Institutes of Health. (2018). Use of Brilliant Blue G in Descemet's Membrane Endothelial Keratoplasty. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Standard Operating Procedure - Sodium. Retrieved from [Link]

-

Carolina Biological Supply Company. (2014, September 3). Safety Data Sheet Aniline Blue, Sodium Salt. Retrieved from [Link]

-

Zep Inc. (2023, February 21). SDS US. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. Uniblue A sodium salt | CAS 14541-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]

- 7. Uniblue A 14541-90-3 [sigmaaldrich.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. lobachemie.com [lobachemie.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Monograph: Uniblue A Sodium Salt (CAS 14541-90-3)

An in-depth technical guide on Uniblue A, sodium salt, structured for researchers and drug development professionals.

Advanced Applications in Proteomics and Pre-Gel Derivatization

Executive Summary

Uniblue A sodium salt (CAS 14541-90-3) represents a specialized class of reactive anthraquinone dyes distinct from passive stains like Coomassie Brilliant Blue. Its defining characteristic is the presence of a vinyl sulfone functional group, which enables covalent attachment to proteins via Michael addition.

For the drug development scientist, Uniblue A offers a specific utility: rapid, covalent pre-gel staining . Unlike post-run staining methods that require lengthy fixation and destaining steps, Uniblue A derivatizes the proteome prior to electrophoresis.[1] This capability streamlines workflows, provides a built-in tracking dye system, and maintains compatibility with downstream mass spectrometry (MS) through predictable mass shifts.

Chemical Identity & Physicochemical Properties

Understanding the structural basis of Uniblue A is prerequisite to mastering its application. The molecule functions not merely as a chromophore but as a chemical reagent.

Core Specifications

| Parameter | Technical Data |

| CAS Number | 14541-90-3 |

| Chemical Name | Uniblue A sodium salt (often synonymous with Acid Blue 215 forms) |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |

| Molecular Weight | ~506.48 g/mol |

| Chromophore Class | Anthraquinone |

| Reactive Group | Vinyl Sulfone ( |

| Absorbance Max ( | 593–596 nm (Water) |

| Solubility | Soluble in water; moderately soluble in ethanol |

| Appearance | Dark blue/purple powder |

Structural Logic

The molecule consists of an anthraquinone backbone responsible for the blue coloration (

Mechanistic Action: Covalent Derivatization

Unlike Coomassie, which relies on electrostatic and hydrophobic interactions (Van der Waals), Uniblue A forms a stable thioether-like covalent bond (specifically a secondary amine linkage via the ethyl sulfone moiety after rearrangement).

The Reaction Pathway

The reaction is a Michael Addition . The base (typically NaHCO₃, pH 8.5–9.0) deprotonates the protein amine, increasing its nucleophilicity. The amine attacks the

Figure 1: Mechanism of Uniblue A covalent binding to protein amines.

Experimental Protocol: Rapid Pre-Gel Staining

Role: Senior Application Scientist Context: This protocol replaces the traditional 2-hour stain/destain cycle with a 5-minute pre-run workflow.

Reagents Preparation

-

Derivatization Buffer (2x): 100 mM NaHCO₃, 10% SDS. pH must be 8.0–9.0.[2][3]

-

Scientist's Note: Do not use Tris or Glycine in this buffer. They contain primary amines and will scavenge the dye, neutralizing the reaction.

-

-

Quenching/Loading Buffer: 200 mM Tris-HCl (pH 6.8), 20 mM DTT, 10% Glycerol.

The "One-Minute Boil" Workflow

This method leverages heat to drive the Michael addition to near completion instantly.

-

Mix: Combine 90 µL of protein sample (in amine-free buffer) with 10 µL of Uniblue A Stock.

-

React: Heat at 100°C for 1 minute .

-

Why: The vinyl sulfone reaction is slow at room temperature. High heat overcomes the activation energy, ensuring rapid labeling.

-

-

Quench: Add 100 µL of Quenching/Loading Buffer (Tris-based).

-

Run: Load directly onto SDS-PAGE.

-

Visual Result: The "Uniblue-Tris" adduct acts as the tracking dye (running front), while the proteins appear as blue bands resolving in real-time.[3]

-

Figure 2: Rapid pre-gel staining workflow using Uniblue A.

Comparative Analysis: Uniblue A vs. Industry Standards

In drug development, selecting the right stain is a trade-off between sensitivity, speed, and downstream compatibility.

| Feature | Uniblue A (Pre-Stain) | Coomassie (R-250/G-250) | Silver Stain |

| Binding Type | Covalent (Vinyl Sulfone) | Non-covalent (Electrostatic) | Physical Deposition |

| Time to Result | 5 mins (Pre-run) | 2–4 hours (Post-run) | 3–5 hours |

| Sensitivity | ~1.0 µg (Moderate) | ~0.1 µg (High) | ~1 ng (Ultra) |

| MS Compatibility | Yes (Predictable +484 Da shift) | Yes | Poor (unless specialized) |

| Destaining | None Required | Required | N/A |

| Linearity | High (Covalent stoichiometry) | Moderate | Low (Saturation issues) |

Critical Insight: Uniblue A is less sensitive than Coomassie. It is not suitable for detecting trace impurities (<1 µg). However, for quantifying main drug substance or checking purification yields where protein abundance is high, its speed and lack of destaining variability make it superior for high-throughput screening.

Mass Spectrometry Implications

For researchers characterizing the labeled proteins, the covalent modification must be accounted for in database searches.[5]

-

Modification Mass: The addition of the Uniblue A moiety typically results in a mass shift of +484.04 Da (monoisotopic) per labeled site.

-

Target Residues: Primarily Lysine (K) and N-terminus.

-

Matrix Suppression: Heavy labeling can suppress ionization in MALDI/ESI. It is recommended to use a "double-stain" approach if high sensitivity MS is needed: run Uniblue A for visualization, then post-stain with Coomassie if faint bands need excision.

Safety & Handling (MSDS Summary)

While Uniblue A is a standard laboratory reagent, it is a reactive dye and should be handled with specific precautions.

-

Hazards: May cause skin/eye irritation and respiratory sensitization (due to reactive sulfone group).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a dust mask (N95) when weighing the powder to avoid inhalation.

-

Disposal: As a synthetic dye, solutions should be disposed of in chemical waste, not down the drain.

References

-

Mata-Gómez, M. A., et al. (2012).[2] Accelerated identification of proteins by mass spectrometry by employing covalent pre-gel staining with Uniblue A. PLoS One, 7(2), e31438.[2]

-

Sigma-Aldrich. (n.d.). Uniblue A sodium salt Product Specification & Safety Data Sheet.

-

Santa Cruz Biotechnology. (n.d.). Uniblue A sodium salt (CAS 14541-90-3) Properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Uniblue A sodium salt | CAS#:14541-90-3 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Uniblue A, Sodium Salt in SDS-PAGE: An In-depth Application Guide

This technical guide provides a comprehensive overview of the applications of Uniblue A, sodium salt, in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). While traditionally utilized as a reactive pre-gel protein stain, this document also explores its function as a tracking dye, offering detailed protocols and scientific rationale for both methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Uniblue A for protein analysis.

Introduction: The Dual Functionality of Uniblue A in Electrophoresis

Uniblue A, sodium salt, also known as Acid Blue 215, is a water-soluble, anionic reactive dye.[1][2] Its primary application in protein analysis is as a covalent pre-gel stain, where it chemically binds to proteins before electrophoresis.[3][4] This pre-staining approach allows for the direct visualization of protein bands during and after the electrophoretic run without the need for post-staining procedures like Coomassie or silver staining.

The reactivity of Uniblue A is attributed to its chemical structure, which allows it to form stable covalent bonds with specific amino acid residues on the protein, primarily with amino, carboxyl, and thiol groups under appropriate pH conditions.[5][6][7][8][9] This covalent interaction ensures that the dye is permanently attached to the protein, providing a robust and quantifiable representation of the protein bands.

Interestingly, a secondary and valuable characteristic of Uniblue A in the context of SDS-PAGE is its ability to function as a tracking dye. Excess Uniblue A that does not react with the protein will react with Tris, a common component of SDS-PAGE sample buffers, resulting in a blue compound that migrates at the ion front.[4] This allows researchers to monitor the progress of the electrophoresis in real-time.

This application note will detail the established protocol for Uniblue A as a pre-gel covalent stain and provide a novel, adapted protocol for its use as a primary tracking dye, offering a versatile tool for protein electrophoresis.

PART 1: Uniblue A as a Covalent Pre-Gel Protein Stain

The most scientifically validated application of Uniblue A in SDS-PAGE is as a pre-staining agent. This method offers the significant advantage of visualizing protein separation as it occurs, eliminating the often lengthy and variable steps of post-electrophoretic staining and destaining.

Mechanism of Covalent Staining

Uniblue A is a reactive dye that forms a covalent bond with proteins.[2][3][4] The reaction typically involves a nucleophilic substitution or addition mechanism where a reactive group on the dye molecule forms a stable link with functional groups on the protein, such as the amino (-NH2), carboxyl (-COOH), and thiol (-SH) groups of amino acid residues.[5][6][8] This reaction is generally carried out under alkaline conditions to facilitate the nucleophilic attack of the protein's functional groups on the dye molecule.[8][9] The result is a protein-dye conjugate that is stable throughout the denaturation and electrophoresis process.

Experimental Protocol: Covalent Pre-Gel Staining

This protocol is adapted from established methodologies for the covalent pre-gel staining of proteins with Uniblue A.[4]

Materials:

-

Uniblue A, sodium salt

-

Protein sample

-

Derivatization Buffer: 100 mM Sodium Bicarbonate (NaHCO3), 10% SDS, pH 8-9

-

Reducing Solution: 10% Glycerol, 20 mM Dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8

-

Alkylation Solution: 550 mM Iodoacetamide (IAA)

-

Heating block or water bath (100°C)

-

Microcentrifuge tubes

Procedure:

-